molecular formula C13H14N2O B8602208 N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B8602208
M. Wt: 214.26 g/mol
InChI Key: YERYAFXEOGCHSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenyl group attached to a but-3-ynyl chain, and a dihydrooxazol-2-amine moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The phenyl and but-3-ynyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with modified functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications in various fields of research and industry .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-(1-phenylbut-3-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C13H14N2O/c1-2-6-12(11-7-4-3-5-8-11)15-13-14-9-10-16-13/h1,3-5,7-8,12H,6,9-10H2,(H,14,15)

InChI Key

YERYAFXEOGCHSH-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C1=CC=CC=C1)NC2=NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 200 mg of 1-(2-chloroethyl)-3-(1-phenylbut-3-ynyl)urea (Formula 18) in 5 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, a saturated solution of sodium carbonate was added until the pH of the solution was greater than 8. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (4% 7N NH3 in CH3OH/CH2Cl2) gave 54 mg of N-(1-phenylbut-3-ynyl)-4,5-dihydrooxazol-2-amine (Formula 19) as a white solid. 1H NMR (300 MHz, CDCl3) δ 1.98-2.00 (m, 1H), 2.66-2.84 (m, 2H), 3.68-3.76 (m, 2H), 4.20-4.26 (m, 2H), 4.83-4.87 (m, 1H), 7.25-7.39 (m, 5H).
Name
1-(2-chloroethyl)-3-(1-phenylbut-3-ynyl)urea
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Formula 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
4%

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